Cyclic cmp
Overview
Description
Cyclic cytidine monophosphate, also known as cyclic CMP, is a cyclic nucleotide derived from cytidine triphosphate. It is a secondary messenger involved in various cellular processes. Unlike its more well-known counterparts, cyclic adenosine monophosphate and cyclic guanosine monophosphate, this compound has only recently been recognized for its role in cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclic CMP can be synthesized through enzymatic reactions involving cytidylyl cyclase enzymes. These enzymes catalyze the conversion of cytidine triphosphate to this compound under specific conditions . The reaction typically requires the presence of divalent metal ions such as magnesium or manganese to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. Current methods primarily involve the use of recombinant bacterial systems engineered to express cytidylyl cyclase enzymes. These systems can produce this compound in significant quantities, which can then be purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclic CMP undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation .
Common Reagents and Conditions
Phosphorylation: This compound can be phosphorylated by specific kinases to form this compound derivatives.
Oxidation: Oxidative reactions involving this compound are less common but can occur under specific conditions.
Major Products
The major products formed from these reactions include cytidine monophosphate and various phosphorylated derivatives of this compound .
Scientific Research Applications
Cyclic CMP has a wide range of applications in scientific research:
Mechanism of Action
Cyclic CMP exerts its effects by acting as a secondary messenger in cellular signaling pathways. Upon synthesis by cytidylyl cyclase enzymes, this compound activates specific protein kinases and other signaling molecules, leading to a cascade of cellular responses . In bacterial systems, this compound is involved in activating immune effectors that execute antiviral responses .
Comparison with Similar Compounds
Cyclic CMP is similar to other cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. it is unique in its specific role in bacterial immunity and its relatively recent discovery as a secondary messenger . Other similar compounds include cyclic uridine monophosphate, which also functions as a secondary messenger in bacterial systems .
Properties
IUPAC Name |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPTXJJVVDAEMW-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54925-33-6 (mono-hydrochloride salt) | |
Record name | Cyclic CMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10957571 | |
Record name | 2,7-Dihydroxy-6-(2-hydroxy-4-iminopyrimidin-1(4H)-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3616-08-8 | |
Record name | Cyclic CMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3616-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclic CMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Dihydroxy-6-(2-hydroxy-4-iminopyrimidin-1(4H)-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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